molecular formula C9H13ClN2O5S B2405980 5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride CAS No. 1955530-69-4

5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride

Cat. No.: B2405980
CAS No.: 1955530-69-4
M. Wt: 296.72
InChI Key: LGQGGMMTZHQIID-UHFFFAOYSA-N
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Description

5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H13ClN2O5S and a molecular weight of 296.72 g/mol . This compound is characterized by the presence of a piperazine ring, a sulfonyl group, and a furan ring, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride typically involves the reaction of piperazine with furan-2-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as distillation and large-scale chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Piperazine-1-sulfonyl)thiophene-2-carboxylic acid hydrochloride
  • 5-(Piperazine-1-sulfonyl)pyridine-2-carboxylic acid hydrochloride
  • 5-(Piperazine-1-sulfonyl)benzene-2-carboxylic acid hydrochloride

Uniqueness

5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its thiophene, pyridine, and benzene analogs. This uniqueness makes it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

5-piperazin-1-ylsulfonylfuran-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5S.ClH/c12-9(13)7-1-2-8(16-7)17(14,15)11-5-3-10-4-6-11;/h1-2,10H,3-6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQGGMMTZHQIID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(O2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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